molecular formula C20H23N3O4S B2754013 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034329-97-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2754013
CAS No.: 2034329-97-8
M. Wt: 401.48
InChI Key: CMDZVPWPQVLSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52), a primary target for investigating novel therapeutic strategies for psychiatric and neurological disorders. GPR52 is a Gs-coupled receptor that is predominantly expressed in the brain, particularly in the striatum, and is considered a promising non-dopaminergic target for conditions like schizophrenia and Huntington's disease. Activation of GPR52 by this compound has been shown to modulate key signaling pathways, including the stimulation of cyclic AMP (cAMP) production, which subsequently influences neuronal activity and behavior in preclinical models. Its high selectivity and brain-penetrant properties make it an invaluable chemical probe for elucidating the complex pathophysiology of basal ganglia disorders and for validating GPR52 as a viable target for drug discovery. Research utilizing this agonist is focused on understanding its effects on dopamine and glutamate neurotransmission, with studies indicating its potential to normalize behaviors related to psychosis and cognitive deficits without inducing catalepsy, a common side effect of typical antipsychotics. This makes it a critical tool for advancing the study of GPR52 as a therapeutic target for CNS disorders and for exploring novel mechanisms of action beyond conventional antipsychotic treatments.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15(2)28(25,26)19-5-3-16(4-6-19)11-20(24)21-8-9-23-13-18(12-22-23)17-7-10-27-14-17/h3-7,10,12-15H,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDZVPWPQVLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide generally involves multi-step synthesis protocols:

  • Synthesis of the pyrazole core: : Typically, the synthesis begins with the formation of the pyrazole ring, which can be accomplished by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Functionalization of the pyrazole: : The pyrazole core is then further modified to introduce the furan ring at the 4-position. This can be achieved through a variety of cross-coupling reactions, such as Suzuki or Sonogashira coupling.

  • Introduction of the ethyl spacer: : The ethyl group linking the pyrazole to the acetamide moiety can be introduced via alkylation reactions, often employing bromoalkanes or other alkylating agents.

  • Attachment of the isopropylsulfonyl phenyl group: : This step typically involves nucleophilic substitution reactions where the acetamide moiety is coupled with the sulfonyl-substituted aromatic ring under controlled conditions.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of the aforementioned synthetic routes to enhance yield and purity. Common industrial methods include continuous flow reactors and automated synthesis platforms, which can help in maintaining the desired reaction conditions consistently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Under oxidative conditions, the furan ring may be prone to oxidation, leading to ring-opened products or higher oxidation states.

  • Reduction: : The nitro groups in the pyrazole or the isopropylsulfonyl group may be reduced under suitable conditions to yield amine derivatives.

Common Reagents and Conditions

Common reagents used for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles/electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the pyrazole, furan, or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its potential as a synthetic intermediate in the preparation of more complex molecules. Its diverse functional groups make it a valuable building block for constructing intricate chemical architectures.

Biology

Biologically, this compound has been studied for its interactions with enzymes and receptors, potentially serving as a lead compound for drug discovery. Its ability to bind to specific molecular targets opens avenues for developing new therapeutic agents.

Medicine

In medicine, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide shows promise in the treatment of various conditions due to its potential anti-inflammatory and anti-cancer properties.

Industry

Industrially, this compound is investigated for its application in materials science, including its role in the development of new polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets within cells. It can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares the target compound with structurally related acetamide derivatives:

Compound Name Key Structural Features Pharmacological Activity/Notes Source
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide Furan-3-yl pyrazole, isopropylsulfonyl phenyl, ethyl-acetamide Structural data only; hypothesized kinase or GPCR modulation based on analogs
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl triazole, sulfanyl-acetamide Anti-exudative activity in rat models; EC₅₀ values range: 10–50 μM
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide Thiophene-methyl pyrazole, methylphenoxy-acetamide Flavoring agent; no reported bioactivity
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Phenylpyrazole-thiazole hybrid Anticancer activity (IC₅₀: 0.5–2 μM against leukemia cell lines)
AMG 517 (N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide) Trifluoromethylphenyl-pyrimidine-benzothiazole TRPV1 antagonist; advanced to clinical trials for pain management

Key Structural and Functional Differences

Heterocyclic Core Modifications :

  • The furan-3-yl substituent in the target compound distinguishes it from furan-2-yl derivatives (e.g., ), which may alter electronic properties and target selectivity .
  • Replacement of pyrazole with triazole () or thiazole () cores modulates hydrogen-bonding capacity and steric bulk, impacting potency.

Sulfonyl vs.

Linker Flexibility :

  • The ethyl chain in the target compound provides greater rotational freedom than rigid benzothiazole or thiazole linkers (e.g., AMG 517), which may influence binding kinetics .

Pharmacological Considerations

  • Anti-Exudative Activity : Triazole-acetamides with furan-2-yl groups () show dose-dependent anti-exudative effects (50% inhibition at 20 mg/kg in rats), suggesting the target compound’s furan-3-yl pyrazole may exhibit similar efficacy .
  • Kinase Inhibition: Pyrazole-acetamides in demonstrate nanomolar inhibition of kinases (e.g., ALK), though the target compound’s isopropylsulfonyl group may redirect selectivity toward other targets (e.g., GPCRs) .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3S. The structure comprises several functional groups that contribute to its biological activity:

  • Furan Ring : Known for its diverse biological properties, including anti-inflammatory and antimicrobial activities.
  • Pyrazole Ring : Often associated with anticonvulsant activity.
  • Isopropylsulfonyl Group : Enhances solubility and bioavailability.

Anticonvulsant Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticonvulsant properties. A study evaluated various derivatives of pyrazole and furan compounds, demonstrating their effectiveness in animal models of epilepsy using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results showed that specific substitutions at the pyrazole ring significantly influenced anticonvulsant efficacy .

CompoundDose (mg/kg)MES ProtectionscPTZ Protection
Compound A100YesNo
Compound B300YesYes
Compound C100NoYes

The mechanism by which this compound exerts its effects may involve:

  • Binding to Voltage-Gated Sodium Channels : Similar compounds have been shown to interact with sodium channels, modulating neuronal excitability.
  • Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters, enhancing synaptic transmission.

Study on Anticonvulsant Activity

A recent study synthesized various derivatives of N-substituted pyrazoles and evaluated their anticonvulsant activities. The findings suggested that the presence of a furan moiety significantly improved the anticonvulsant profile compared to other analogs. The study concluded that the optimal combination of substituents on the pyrazole and furan rings could lead to new therapeutic agents for epilepsy .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of compounds containing furan and pyrazole structures. The results indicated that these compounds could effectively reduce inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a dual role for this compound in treating both epilepsy and inflammatory conditions.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution LC-MS for molecular ion confirmation (e.g., [M+H]⁺).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).
  • HPLC : Purity assessment using C18 columns with UV detection (≥95% purity threshold) .

What preliminary biological screening approaches should be prioritized?

Q. Basic

  • High-throughput screening (HTS) : Test against kinase or protease targets using fluorescence-based assays.
  • Antimicrobial assays : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents to assess anti-exudative activity .

How can computational methods predict biological activity during early-stage evaluation?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., COX-2 or EGFR).
  • PASS program : Predict antimicrobial/anticancer potential based on structural descriptors.
  • Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties influencing reactivity .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Purity verification : Re-analyze batches via HPLC and elemental analysis to exclude impurities.
  • Assay standardization : Replicate assays under controlled conditions (pH, temperature, cell lines).
  • Structural analogs : Compare activity trends with derivatives lacking the furan or sulfonyl groups to identify critical pharmacophores .

What experimental designs optimize reaction yields during synthesis?

Q. Advanced

  • Solvent optimization : Use DMF for polar intermediates vs. THF for non-polar steps.
  • Catalyst screening : Test Pd/C or CuI for coupling efficiency in heterocycle formation.
  • Stepwise monitoring : Employ LC-MS or in-situ IR to terminate reactions at peak conversion .

How to design SAR studies for derivatives to enhance pharmacological properties?

Q. Advanced

  • Functional group substitution : Replace the furan-3-yl group with thiophene or pyridine to modulate lipophilicity.
  • Sulfonyl group variation : Test methylsulfonyl vs. aryl-sulfonyl for target selectivity.
  • In silico validation : Combine docking with free-energy perturbation (FEP) to rank derivatives .

What advanced techniques resolve stereochemical uncertainties in derivatives?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve absolute configuration using synchrotron radiation (e.g., 0.8 Å resolution).
  • 2D NMR : NOESY or ROESY to assign spatial proximity of substituents.
  • VCD spectroscopy : Differentiate enantiomers via vibrational circular dichroism .

What stability considerations are critical for handling this compound?

Q. Basic

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • pH stability : Avoid prolonged exposure to acidic/basic conditions (test via accelerated stability studies).
  • HPLC monitoring : Use stability-indicating methods (e.g., gradient elution) to detect degradation products .

How to investigate metabolic pathways in preclinical models?

Q. Advanced

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor.
  • LC-MS/MS metabolite profiling : Identify phase I/II metabolites using untargeted metabolomics.
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs for excretion and tissue distribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.